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Azido-PEG12-Boc

Cat. No.: B8025157
M. Wt: 699.8 g/mol
InChI Key: FQYAJBOBDYBEPA-UHFFFAOYSA-N
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Description

Contextual Framework of PEGylated Azide (B81097) Derivatives in Synthetic Chemistry

Poly(ethylene glycol) (PEG) derivatives functionalized with azide groups have become increasingly vital in conjugation chemistry and the development of targeted drug delivery systems. nih.gov The incorporation of a PEG spacer enhances the solubility of molecules in aqueous media, a crucial property for biological applications. dcchemicals.comcd-bioparticles.net The azide group itself is a versatile functional handle, renowned for its stability under a wide range of reaction conditions and its selective reactivity, particularly in "click chemistry" reactions. broadpharm.com This stability is advantageous when other functionalities on a molecule might be sensitive to the conditions required for different types of conjugation reactions. broadpharm.com

Azide-functionalized PEG derivatives are synthesized with various terminal groups to suit diverse research needs. acs.org The synthesis and characterization of these derivatives, including determining the extent of azide incorporation, are critical for their successful application. nih.govresearchgate.net Techniques like NMR spectroscopy and MALDI-TOF mass spectrometry are instrumental in verifying the structure and purity of these compounds. acs.orgresearchgate.net

Evolution of Bifunctional Linkers in Molecular Design and Bioconjugation

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling the connection of different molecular entities. smolecule.comnih.gov Their design and application have been pivotal in advancing chemical biology and pharmaceutical sciences. nih.gov These linkers can be categorized as homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups. nih.gov The latter is particularly valuable for creating complex conjugates, such as antibody-drug conjugates (ADCs), where a targeting protein is linked to a therapeutic agent. smolecule.com

The evolution of bifunctional linkers has been driven by the need for greater control and specificity in conjugation reactions. Early methods often resulted in heterogeneous mixtures, but the development of linkers with orthogonal reactivity has allowed for more precise, site-specific modifications. smolecule.comacs.org The choice of linker, including its length and hydrophilicity, can significantly impact the properties of the final conjugate, such as its stability and biological activity. smolecule.comacs.org

Current Academic Landscape and Research Trajectories for Azido-PEG12-t-butyl ester

Azido-PEG12-t-butyl ester is currently utilized in various research areas, including medical research, drug-release systems, nanotechnology, and new materials development. biochempeg.com Its application extends to the synthesis of polypeptides, graft polymers, and functional coatings. biochempeg.com The compound serves as a key building block for creating more complex molecules with tailored properties.

The primary application of Azido-PEG12-t-butyl ester lies in its role as a heterobifunctional linker. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry," to form a stable triazole linkage with alkyne-containing molecules. dcchemicals.comcd-bioparticles.net Concurrently, the t-butyl ester group acts as a protected form of a carboxylic acid. This protecting group can be removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to other molecules, such as amines, using standard peptide coupling techniques. dcchemicals.comcd-bioparticles.net This dual functionality allows for the sequential and controlled assembly of molecular architectures.

Significance of the Azide and t-Butyl Ester Moieties in Orthogonal Functionalization Strategies

The strategic combination of an azide and a t-butyl ester within the same molecule is central to its utility in orthogonal functionalization. Orthogonal chemistry refers to a set of reactions that can be performed in the same reaction vessel without interfering with each other. acs.org The azide group's participation in click chemistry is highly specific and does not react with the t-butyl ester. acs.orgnih.gov Conversely, the deprotection of the t-butyl ester using acid does not affect the azide group. sigmaaldrich.com

This orthogonality is crucial for the stepwise construction of complex biomolecules and materials. For instance, a researcher can first use the azide group to attach the linker to a biomolecule or surface modified with an alkyne. Subsequently, the t-butyl group can be deprotected to expose the carboxylic acid, which can then be used to attach a second molecule of interest, such as a fluorescent dye or a drug. acs.orgnih.gov This controlled, sequential approach is fundamental to the rational design of functional materials and therapeutics. The stability of the azide group to various chemical conditions, including those used for peptide synthesis, further enhances its value in complex synthetic schemes. sigmaaldrich.com

Chemical and Physical Properties of Azido-PEG12-t-butyl ester

PropertyValue
CAS Number 1818294-45-9 biochempeg.com
Molecular Formula C31H61N3O14 biochempeg.com
Molecular Weight 699.83 g/mol biochempeg.com
Appearance Varies (often a colorless to pale yellow oil or solid)
Purity ≥95% biochempeg.com
Storage Store at -5°C, keep dry and avoid sunlight biochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H61N3O14 B8025157 Azido-PEG12-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h4-29H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYAJBOBDYBEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H61N3O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Azido Peg12 T Butyl Ester

Advanced Synthesis of Polyethylene (B3416737) Glycol Scaffolds for Azido-PEG12-t-butyl ester

The foundation of Azido-PEG12-t-butyl ester is its precisely defined PEG chain of twelve ethylene (B1197577) glycol units. The synthesis of this scaffold requires advanced polymerization and purification techniques to achieve the desired length and monodispersity.

The synthesis of polymers with controlled molecular and structural parameters is achieved through various controlled polymerization techniques. researchgate.netrsc.org Anionic ring-opening polymerization (AROP) of ethylene oxide is a prominent method for producing polyethylene oxide (PEO) or polyethylene glycol (PEG) with well-defined chain lengths and narrow molar mass dispersities. researchgate.netrsc.org This technique allows for the synthesis of homopolymers with varying chain lengths and dispersity values (Đ) typically between 1.03 and 1.09. researchgate.netrsc.org The process involves the use of a suitable initiator, such as an alkoxide, to open the strained ethylene oxide ring and propagate the polymer chain. By carefully controlling the ratio of monomer to initiator, the degree of polymerization, and thus the final molecular weight of the PEG, can be precisely managed. acs.org

For the specific synthesis of a PEG12 scaffold, a discrete number of ethylene oxide units must be added to the growing chain. This level of control is crucial for applications where the exact length of the PEG linker is critical for biological activity or linker functionality.

While controlled polymerization can produce PEGs with narrow molecular weight distributions, achieving true monodispersity, where every polymer chain has the exact same length, requires more specialized approaches. For a molecule like Azido-PEG12-t-butyl ester, a monodisperse PEG12 precursor is essential.

One common route to monodisperse PEGs involves a stepwise addition of ethylene glycol units. This can be achieved through Williamson ether synthesis, where a protected ethylene glycol monomer is sequentially added to a growing chain. After each addition, the product is purified to isolate the desired oligomer before the next coupling step. This iterative process, while laborious, ensures a precisely defined chain length. researchgate.net

Another approach involves the use of pre-synthesized oligo(ethylene glycol) building blocks of a specific length, which are then coupled together. semanticscholar.org For instance, tetra(ethylene glycol) or hexa(ethylene glycol) can be synthesized and purified, and then linked to achieve the desired dodeca(ethylene glycol) (PEG12) chain. Purification of these monodisperse oligomers can be challenging, often requiring chromatographic techniques to separate oligomers of very similar sizes. rsc.org

Table 1: Comparison of PEG Synthesis Methodologies

TechniqueAdvantagesDisadvantagesTypical Dispersity (Đ)
Anionic Ring-Opening PolymerizationScalable, can produce high molecular weight PEGs.Results in a distribution of chain lengths (polydisperse).> 1.01
Stepwise Oligomer SynthesisProduces truly monodisperse PEGs.Labor-intensive, lower overall yield, challenging purification.1.0

Introduction of the Azide (B81097) Functionality

Once the PEG12 scaffold with a terminal hydroxyl group is obtained, the next critical step is the introduction of the azide (N₃) functionality. This is typically achieved through nucleophilic substitution reactions.

The most common method for introducing an azide group onto a PEG chain involves a two-step process. sigmaaldrich.com First, the terminal hydroxyl group of the PEG12 precursor is converted into a better leaving group. This is often achieved by reacting the PEG-OH with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. sigmaaldrich.commdpi.com This reaction forms a PEG-tosylate or PEG-mesylate, respectively.

In the second step, the tosylate or mesylate group is displaced by an azide ion through a nucleophilic substitution reaction (Sₙ2). tandfonline.comresearchgate.net Sodium azide (NaN₃) is the most commonly used source of the azide nucleophile. tandfonline.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reagents and promote the Sₙ2 mechanism. tandfonline.comresearchgate.net

The efficiency of this substitution is generally high, leading to quantitative conversion of the tosylate or mesylate to the corresponding azide. mdpi.com

Reaction Scheme:

HO-PEG12-R → TsO-PEG12-R (Activation with TsCl)

TsO-PEG12-R + NaN₃ → N₃-PEG12-R (Nucleophilic Substitution)

While the tosylation/mesylation followed by azide substitution is a robust method, other azidation strategies exist. One alternative involves the use of diphenyl phosphorazidate (DPPA) under Mitsunobu conditions. This method can directly convert a primary alcohol to an azide in a single step, avoiding the need to isolate the sulfonylated intermediate.

Another approach utilizes azidotrimethylsilane (B126382) (TMS-N₃) in the presence of a Lewis acid. sigmaaldrich.com This reagent can be effective for the azidation of various substrates. Additionally, for specific applications, direct C-H azidation of a polymer backbone has been demonstrated using reagents like azidoiodinane, although this is less common for the synthesis of well-defined end-functionalized PEGs. utexas.edu

Formation of the t-Butyl Ester Protecting Group

The final key structural element of Azido-PEG12-t-butyl ester is the t-butyl ester functionality. This group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for subsequent conjugation reactions. vectorlabs.commedkoo.com

The t-butyl ester is typically introduced by reacting the corresponding carboxylic acid-functionalized PEG with a source of the t-butyl group. A common method is the esterification of a carboxyl-PEG precursor with N,N'-diisopropyl-O-tert-butylisourea or by reacting the carboxyl-PEG with isobutylene (B52900) in the presence of a strong acid catalyst.

Alternatively, the synthesis can start from a precursor that already contains the t-butyl ester. For example, a PEG chain can be grown from an initiator that has a protected carboxylic acid, such as a t-butyl ester. A common precursor for this is a molecule like HOOC-PEG-OH, where one of the hydroxyl groups is esterified with a t-butyl group before the azidation step. The synthesis often involves starting with a heterobifunctional PEG derivative, such as HO-PEG12-COOH, which is then selectively protected and functionalized. The carboxylic acid end can be esterified with a t-butyl group, and the hydroxyl end can be converted to an azide as described previously. broadpharm.com

Selective Esterification Protocols and Reagent Considerations

The introduction of the t-butyl ester group onto the PEG12 backbone is a critical step that requires careful selection of reagents to ensure high yield and prevent side reactions. The synthesis generally involves the esterification of a precursor molecule, typically an azido-PEG12-carboxylic acid.

One common approach involves the reaction of the carboxylic acid precursor with a t-butylating agent in the presence of a catalyst. A key reagent for this transformation is N,N'-di-tert-butyl-O-methylisourea, which allows for esterification under relatively mild conditions. Another effective method is the use of tert-butanol (B103910) with a suitable carbodiimide (B86325) activator, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

A more direct route involves the reaction of an appropriate PEG precursor with tertiary butyl acrylate. ijrpr.com This Michael addition reaction can be catalyzed by a strong base. However, careful control of stoichiometry and reaction conditions is necessary to avoid polymerization or other side reactions. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction while minimizing hydrolysis of the desired ester product.

Reagent/MethodPrecursorKey Considerations
t-Butanol with DCC/DMAP Azido-PEG12-carboxylic acidMild conditions, but DCC byproduct can complicate purification.
N,N'-di-tert-butyl-O-methylisourea Azido-PEG12-carboxylic acidEfficient, avoids strong acids, but reagent can be costly.
Tertiary butyl acrylate Azido-PEG12-alcoholRequires a base catalyst; potential for side reactions if not controlled.
Bis(trifluoromethanesulfonyl)imide in t-butyl acetate Azido-PEG12-carboxylic acidCan directly afford t-butyl esters under mild conditions. organic-chemistry.org

Strategic Considerations for t-Butyl Ester Protection and Deprotection

The use of a t-butyl ester is a strategic choice for protecting a carboxylic acid functionality during multi-step synthesis. smolecule.com Its primary advantage lies in its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. google.com This stability allows for selective chemical modifications at other sites of the molecule, such as the terminal azide group, without affecting the protected carboxyl group. smolecule.com

This "orthogonal" protection strategy is highly valuable. For instance, the azide group can be made to react with an alkyne via a copper-catalyzed or strain-promoted cycloaddition reaction while the t-butyl ester remains intact. medchemexpress.com

Deprotection of the t-butyl ester is typically achieved under acidic conditions. targetmol.combroadpharm.com The mechanism involves protonation of the ester oxygen, followed by cleavage to form a stable tertiary carbocation (isobutylene) and the free carboxylic acid. smolecule.com This process is highly efficient and selective.

ConditionReagent(s)Stability of t-Butyl EsterPurpose
Acidic Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) Labile (cleaved)Deprotection to reveal the free carboxylic acid. smolecule.com
Basic Sodium hydroxide (B78521) (NaOH), Triethylamine (TEA)StableAllows for reactions at other functional groups. smolecule.com
Reductive (Hydrogenation) H₂, Pd/CStableAllows for reduction of other functional groups (e.g., a Cbz group). google.com
Nucleophilic Amines, HydrazinesStablePermits reactions like amidation on other parts of the molecule.

Purification and Analytical Validation in Synthetic Research

Achieving high purity of Azido-PEG12-t-butyl ester is paramount for its successful use in subsequent applications. The inherent hydrophilicity and potential polydispersity of PEG compounds can present purification challenges.

Standard column chromatography using silica (B1680970) gel is a fundamental technique for purifying the final compound and its intermediates. A gradient elution system, typically employing a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane), is used to separate the product from unreacted starting materials and byproducts.

For achieving very high purity (>98%), High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov Reverse-phase HPLC (RP-HPLC), using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA, is particularly effective for separating PEGylated molecules of discrete chain lengths. Gel filtration or size-exclusion chromatography (SEC) can also be utilized to separate molecules based on their hydrodynamic volume, which is useful for removing oligomeric impurities or unreacted PEG precursors. nih.govnih.gov

A combination of spectroscopic and spectrometric techniques is required to unambiguously confirm the structure and identity of Azido-PEG12-t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence of key structural motifs. nih.gov The spectrum of Azido-PEG12-t-butyl ester is expected to show a characteristic singlet for the nine protons of the t-butyl group at approximately 1.45 ppm. researchgate.net The ethylene glycol repeating units of the PEG backbone typically appear as a complex series of signals in the range of 3.5-3.7 ppm. researchgate.net Protons on the carbons adjacent to the azide and ester functionalities will have distinct chemical shifts, allowing for confirmation of the complete structure. ¹³C NMR can further confirm the carbon skeleton, including the carbonyl carbon of the ester and the carbons of the PEG chain. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying specific functional groups. The presence of the azide group is confirmed by a strong, sharp absorption band around 2100 cm⁻¹. nih.gov The ester group is identified by a strong carbonyl (C=O) stretching vibration, typically appearing around 1730-1740 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing polar, non-volatile molecules like PEG derivatives, providing a precise mass-to-charge ratio that should correspond to the calculated molecular weight of Azido-PEG12-t-butyl ester (C₃₁H₆₁N₃O₁₄, MW: 699.84 g/mol ). broadpharm.comprecisepeg.com

TechniqueExpected Result for Azido-PEG12-t-butyl ester
¹H NMR Singlet ~1.45 ppm (9H, -C(CH₃)₃); Multiplet ~3.6 ppm (PEG backbone); Signals for protons adjacent to N₃ and ester.
IR Spectroscopy Strong, sharp peak ~2100 cm⁻¹ (Azide, N₃); Strong peak ~1735 cm⁻¹ (Ester C=O).
Mass Spectrometry (ESI-MS) [M+H]⁺ or [M+Na]⁺ corresponding to a molecular weight of ~699.84 Da.

Synthetic Route Optimization and Scalability Considerations in Laboratory Synthesis

For scalability, one-pot procedures that minimize intermediate purification steps are highly desirable, though they require careful planning to ensure reaction compatibility. nih.gov For instance, a stepwise synthesis might involve the elongation of a PEG chain followed by functional group transformations. Optimizing this process involves ensuring each step goes to completion to avoid the accumulation of difficult-to-remove impurities.

Temperature and reaction time are critical parameters. For the azidation step, which often involves reacting a mesylate or tosylate precursor with sodium azide, careful temperature control is needed to drive the reaction to completion without promoting side reactions. nih.gov Similarly, during esterification, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS helps determine the optimal reaction time to maximize product formation and minimize degradation.

Purification can become a bottleneck during scale-up. Shifting from preparative HPLC to flash column chromatography can improve throughput. ijrpr.com The viscous, oily nature of many PEG derivatives can also complicate handling and accurate measurement, requiring techniques such as co-distillation with a solvent like toluene (B28343) to remove residual water or solvents before proceeding to the next step. ijrpr.com Ultimately, a robust and scalable synthesis relies on a well-characterized, step-wise procedure with efficient and scalable purification methods. ijrpr.com

Advanced Mechanistic and Reactivity Studies of Azido Peg12 T Butyl Ester

Detailed Kinetic and Mechanistic Investigations of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne.

The efficiency of the CuAAC reaction with Azido-PEG12-t-butyl ester is highly dependent on the nature of the copper catalyst system. The catalytically active species is Cu(I), which can be introduced directly or generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by agents like sodium ascorbate.

Different catalytic systems exhibit varied performance:

Homogeneous Catalysts: Simple Cu(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ are effective. However, the true catalytic species in solution are often complex and can involve multiple copper centers. The reaction kinetics can show a second-order dependence on the copper concentration, suggesting a dinuclear copper acetylide intermediate is involved in the rate-determining step. Ligands play a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction. Tris(triazolyl)methylamine ligands, for instance, have been shown to produce faster reaction rates.

Heterogeneous Catalysts: To simplify product purification by removing copper contaminants, heterogeneous catalysts such as copper nanoparticles or copper turnings have been investigated. These systems can be recycled, although a gradual loss of activity over consecutive runs is sometimes observed. For example, a study using a copper wire catalyst in supercritical CO₂ for a similar PEG-alkyne cycloaddition reported high yields, demonstrating the viability of heterogeneous systems. semanticscholar.org

Ligand Effects: The choice of ligand can significantly influence the reaction rate and prevent catalyst disproportionation. Tridentate amine ligands have been found to be particularly effective in accelerating CuAAC. In some cases, the triazole product itself can act as a ligand, leading to autoacceleration.

The selectivity of the CuAAC reaction is one of its most significant advantages, almost exclusively yielding the 1,4-regioisomer. This high selectivity is a direct consequence of the copper-mediated mechanism.

Table 1: Comparison of Catalytic Systems for CuAAC Reactions

Catalyst SystemAdvantagesDisadvantagesTypical Conditions
CuSO₄ / Sodium AscorbateInexpensive, readily available, effective in aqueous media.Requires a reducing agent, potential for side reactions.Water/t-BuOH, Room Temp.
CuI with Ligand (e.g., TBTA)High efficiency, protects Cu(I) from oxidation.Ligand synthesis can be complex and costly.Organic Solvents (e.g., DMF, DMSO), Room Temp.
Heterogeneous Cu (e.g., Cu Nanoparticles)Easy removal of catalyst, recyclable.Can exhibit lower activity, potential for leaching.Various solvents, often requires elevated temperatures.

The reaction environment profoundly impacts the kinetics of CuAAC. The PEG linker in Azido-PEG12-t-butyl ester enhances its solubility in a wide range of solvents.

Solvent Polarity: The choice of solvent can dramatically alter reaction rates. While the reaction proceeds in many common organic solvents like THF, CH₂Cl₂, and DMF, polar solvents are often preferred. researchgate.netnih.gov Protic polar solvents such as ethanol and t-butanol can afford better yields compared to nonpolar solvents like toluene (B28343). researchgate.net Water is a particularly effective solvent, especially when using the CuSO₄/ascorbate system. nih.gov The use of "green" solvents like glycerol and polyethylene (B3416737) glycol (PEG) itself as a reaction medium has also been explored, demonstrating good to excellent yields and facilitating catalyst recycling. nih.govmdpi.comresearchgate.net

pH and Buffers: In aqueous systems, pH can be a critical parameter. The reaction is typically robust over a range of pH values, but optimal conditions often depend on the specific substrates and ligands used. The presence of certain buffer components, such as halide ions from phosphate-buffered saline (PBS), can have an inhibitory effect on the catalyst. beilstein-journals.org

Temperature: CuAAC reactions are often performed at room temperature due to their high efficiency. However, for less reactive substrates or with heterogeneous catalysts, moderate heating can increase the reaction rate.

Research has shown that for CuAAC reactions involving PEGylated substrates, solvent systems that facilitate the solubility of all components are crucial for achieving high yields and favorable kinetics. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG12-t-butyl ester

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The reaction is driven by the release of ring strain in a cyclooctyne (B158145) derivative upon reaction with an azide.

The reactivity of Azido-PEG12-t-butyl ester in SPAAC is dictated by the structure of the cyclooctyne. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two commonly used cyclooctynes.

DBCO (Dibenzocyclooctyne): DBCO is known for its high reactivity, which stems from significant ring strain and a lowered LUMO energy due to the fused aromatic rings. researchgate.net It reacts rapidly with azides to form a stable triazole adduct.

BCN (Bicyclo[6.1.0]nonyne): BCN is another popular cyclooctyne that is slightly smaller and can exhibit different solubility profiles. While still highly reactive, studies comparing DBCO and BCN have shown that DBCO generally exhibits faster reaction kinetics. ub.edu In one study evaluating surface immobilization, the coupling efficiency of an azide with DBCO was found to be significantly higher than with BCN under the same conditions. ub.edu

The choice between DBCO and BCN often involves a trade-off between reactivity, stability, and the hydrophobicity of the cyclooctyne reagent. biochempeg.com

The kinetics of SPAAC reactions are typically described by second-order rate laws. The rate constants are highly dependent on the specific cyclooctyne, the azide, and the reaction solvent.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideSolventRate Constant (k₂) M⁻¹s⁻¹
DBCOBenzyl AzideCH₃CN/H₂O~0.3 - 0.9
BCNBenzyl AzideCH₃CN/H₂O~0.06 - 0.1
DBCOPEG-AzideAqueous BufferEnhanced rates observed rsc.orgresearchgate.net

Note: These are approximate values from the literature for model systems and are intended for comparative purposes. Actual rates for Azido-PEG12-t-butyl ester may vary.

Factors influencing SPAAC rates include:

pH and Buffer: Higher pH values have been generally observed to increase reaction rates in aqueous buffers, although the effect can be buffer-dependent. rsc.org For example, reactions in HEPES buffer were found to be faster than in PBS. researchgate.net

Temperature: Increasing the temperature generally accelerates the reaction, as expected. A study showed that increasing the temperature from 25 °C to 37 °C significantly shortened the required reaction time for both DBCO and BCN couplings. ub.edu

Orthogonal Chemical Transformations Involving the t-Butyl Ester Group

The t-butyl ester group in Azido-PEG12-t-butyl ester serves as a protecting group for a carboxylic acid. Its removal is an example of an orthogonal chemical transformation, as it can be cleaved under conditions that leave the azide group intact.

The primary method for deprotecting a t-butyl ester is through acidolysis. The stability of the azide group under these conditions is crucial for the linker's utility.

Acidic Cleavage: The t-butyl ester is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). vectorlabs.com This reaction proceeds via the formation of a stable tert-butyl cation. The azide group is generally stable to these anhydrous acidic conditions, allowing for selective deprotection.

Lewis Acids: Certain Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can also be used for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups. researchgate.net

Orthogonality: The ability to deprotect the ester without affecting the azide is a key feature of this linker. The azide group is stable to acidic conditions but reactive towards alkynes (via cycloaddition) and phosphines (via Staudinger ligation). Conversely, the t-butyl ester is stable to the conditions of CuAAC and SPAAC, as well as to mild bases and nucleophiles. This orthogonality allows for a modular approach to synthesis, where the azide can be reacted first, followed by deprotection and subsequent modification of the newly revealed carboxylic acid, or vice versa.

This selective deprotection strategy is fundamental to the use of Azido-PEG12-t-butyl ester in the synthesis of complex conjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where precise control over the molecular architecture is required.

Selective Deprotection Strategies for Carboxylic Acid Generation from the t-Butyl Ester

The conversion of the t-butyl ester moiety of Azido-PEG12-t-butyl ester to a carboxylic acid is a critical step for subsequent functionalization. The t-butyl group serves as a robust protecting group, stable under neutral and basic conditions, but can be selectively removed under acidic conditions. acsgcipr.org This selectivity is crucial to preserve the integrity of the azide and the polyethylene glycol (PEG) chain.

The most common and effective method for the deprotection of t-butyl esters is acid-catalyzed hydrolysis. acsgcipr.org A widely used reagent for this purpose is trifluoroacetic acid (TFA), often in a mixture with a solvent like dichloromethane (DCM). rsc.orgresearchgate.net The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary t-butyl carbocation and the desired carboxylic acid. acsgcipr.org The t-butyl carbocation is then typically quenched by deprotonation to form isobutylene (B52900) gas or reacts with the trifluoroacetate anion to form t-butyl trifluoroacetate. stackexchange.comnih.gov

The reaction conditions for TFA-mediated deprotection can be optimized to ensure high yields and purity. A common protocol involves stirring the Azido-PEG12-t-butyl ester in a 1:1 mixture of TFA and DCM at room temperature for several hours. rsc.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the TFA and DCM are removed under vacuum, and the resulting crude carboxylic acid can be purified. rsc.org

While TFA is highly effective, other acidic reagents can also be employed for t-butyl ester deprotection, offering a range of selectivity and reaction conditions. acsgcipr.org These include formic acid, p-toluenesulfonic acid, and various Lewis acids like zinc bromide (ZnBr2). acsgcipr.orgsemanticscholar.orgnih.govresearchgate.netacs.org The choice of acid can be critical when other acid-sensitive functional groups are present in the molecule. For instance, ZnBr2 has been shown to chemoselectively hydrolyze t-butyl esters in the presence of certain other acid-labile protecting groups. semanticscholar.orgnih.govresearchgate.netacs.org

Table 1: Comparison of Reagents for t-Butyl Ester Deprotection

Reagent Typical Conditions Advantages Disadvantages
Trifluoroacetic Acid (TFA) 50% in DCM, room temperature High efficiency, volatile byproducts Harshly acidic, can remove other acid-labile groups
Formic Acid Neat or in a solvent Milder than TFA, suitable for some sensitive substrates acsgcipr.org Slower reaction times may be required
p-Toluenesulfonic Acid Catalytic amounts in a suitable solvent Milder than TFA, can be selective acsgcipr.org May require elevated temperatures
Zinc Bromide (ZnBr2) Stoichiometric amounts in DCM High chemoselectivity for t-butyl esters semanticscholar.orgnih.govresearchgate.netacs.org Can be less effective for sterically hindered esters
Cerium(III) chloride/NaI Reflux in acetonitrile Selective for t-butyl esters over N-Boc groups organic-chemistry.org Requires specific reagent preparation and reflux conditions organic-chemistry.org

Subsequent Derivatization via Activated Ester Chemistry and Amide Coupling

Once the carboxylic acid of the Azido-PEG12-carboxylic acid is generated, it can be further derivatized, most commonly through the formation of an amide bond. This requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A prevalent method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. acs.orgcreativepegworks.com

The activation process typically involves the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). researchgate.netthermofisher.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions but can be readily displaced by NHS to form a more stable and amine-reactive NHS ester. thermofisher.com The NHS ester can then efficiently react with a primary amine at a physiological pH to form a stable amide bond, releasing NHS as a byproduct. creativepegworks.com

The efficiency of the EDC/NHS coupling can be influenced by various factors, including pH, solvent, and the presence of competing nucleophiles. The reaction is often carried out in anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the O-acylisourea intermediate. axispharm.com The pH is also a critical parameter, with the activation step being most effective under slightly acidic conditions (pH 4.5-5.5), while the subsequent amidation reaction is favored at a more neutral to slightly basic pH (7-8). axispharm.com

Other coupling reagents can also be utilized for amide bond formation, including dicyclohexylcarbodiimide (DCC) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com The choice of coupling reagent can depend on the specific amine being coupled and the desired reaction conditions.

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent System Mechanism Typical Conditions Key Features
EDC/NHS Forms an amine-reactive NHS ester via an O-acylisourea intermediate thermofisher.com pH 4.5 for activation, pH 7-8 for coupling Water-soluble byproducts, high efficiency thermofisher.com
DCC/HOBt Forms an active ester with 1-hydroxybenzotriazole (HOBt) to minimize racemization peptide.com Anhydrous organic solvents Dicyclohexylurea byproduct is insoluble and can be filtered off peptide.com
HATU Forms an active ester with 1-hydroxy-7-azabenzotriazole (HOAt) Anhydrous organic solvents, often with a non-nucleophilic base Highly efficient, even for sterically hindered amines
PyAOP Phosphonium-based reagent that forms an active ester Anhydrous organic solvents Particularly effective for coupling N-methyl amino acids peptide.com

Theoretical and Computational Chemistry Approaches to Azido-PEG12-t-butyl ester Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the reaction mechanisms and energetics of chemical transformations, including the deprotection of esters. While specific DFT studies on Azido-PEG12-t-butyl ester are not widely available, the principles can be extrapolated from studies on similar ester hydrolysis reactions. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products along a reaction pathway.

For the acid-catalyzed deprotection of the t-butyl ester, DFT can elucidate the energetics of the protonation step and the subsequent C-O bond cleavage. These calculations can help in understanding the role of the acid catalyst and the solvent in stabilizing the transition state. The calculated activation energies (ΔG‡) can provide a quantitative measure of the reaction rate and can be correlated with experimental kinetic data. acs.org

Furthermore, DFT can be employed to study the substituent effects on the hydrolysis of esters. For instance, it can be used to predict how electron-withdrawing or electron-donating groups in the acyl or alkyl moieties of an ester influence the acidity of the transition-state complex and, consequently, the reaction rate. arkat-usa.orgresearchgate.net Such studies can provide valuable insights into the electronic factors that govern the reactivity of the t-butyl ester in Azido-PEG12-t-butyl ester.

Table 3: Representative Calculated Parameters from DFT Studies of Ester Hydrolysis

Parameter Description Significance
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur. A lower ΔG‡ corresponds to a faster reaction rate. acs.org
Transition State Geometry The molecular structure at the highest point on the reaction energy profile. Provides insights into the bond-breaking and bond-forming processes.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction. Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Vibrational Frequencies The frequencies at which the atoms in a molecule vibrate. Used to characterize stationary points on the potential energy surface (reactants, products, and transition states).

Molecular Dynamics Simulations of PEG Chain Conformation and Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For Azido-PEG12-t-butyl ester, MD simulations can provide detailed insights into the conformational behavior of the PEG chain in solution and how this conformation influences the reactivity of the terminal azide and t-butyl ester groups. researchgate.net

The PEG chain is known for its flexibility and can adopt various conformations, from a compact, mushroom-like state to a more extended, brush-like state, depending on factors like solvent, temperature, and grafting density on a surface. nih.gov MD simulations can predict the dominant conformations of the PEG chain in different environments. researchgate.net This is crucial because the accessibility of the terminal functional groups for reaction is directly related to the PEG chain's conformation. For example, a more extended conformation might expose the azide and ester groups, making them more available for reaction.

MD simulations can also be used to study the interactions between the PEG chain and solvent molecules, as well as with other molecules in the system. scienceopen.com These interactions can affect the local environment around the reactive sites and, consequently, their reactivity. All-atom and coarse-grained models have been developed for PEG to make these simulations computationally feasible while retaining the essential physics of the system. nih.gov By understanding the dynamic behavior of the PEG chain, MD simulations can help in designing more efficient reaction conditions and in predicting the outcome of chemical modifications of Azido-PEG12-t-butyl ester. researchgate.net

Table 4: Key Observables from Molecular Dynamics Simulations of PEG Chains

Observable Description Implication for Reactivity
Radius of Gyration (Rg) A measure of the overall size and compactness of the polymer chain. A larger Rg suggests a more extended conformation, potentially increasing the accessibility of end groups. researchgate.net
End-to-End Distance The distance between the two ends of the polymer chain. Provides information about the linearity and extension of the PEG chain.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to solvent molecules. A higher SASA for the terminal functional groups indicates greater exposure and potential for reaction. mdpi.com
Radial Distribution Function Describes how the density of surrounding particles varies as a function of distance from a reference particle. Can reveal details about the solvation shell around the reactive groups and specific interactions with solvent molecules. researchgate.net

Bioconjugation Strategies and Applications of Azido Peg12 T Butyl Ester

Protein Functionalization and Labeling

The unique architecture of Azido-PEG12-t-butyl ester allows for its application in various protein modification strategies, enabling precise control over the location and stoichiometry of conjugation.

Site-specific modification of proteins is crucial for creating homogeneous bioconjugates where the function of the protein is preserved. Azido-PEG12-t-butyl ester is an ideal reagent for this purpose when used in conjunction with proteins that have been engineered to contain a bioorthogonal alkyne group.

The primary method for introducing an alkyne into a protein at a predetermined site is through the incorporation of a non-natural amino acid (NNAA) bearing an alkyne side chain, such as propargyl-L-lysine or p-ethynyl-L-phenylalanine. This is achieved by engineering a unique tRNA/tRNA synthetase pair that recognizes the NNAA and incorporates it into the protein's sequence in response to a specific codon (e.g., the amber stop codon, UAG) during protein expression. nih.gov

Once the alkyne-containing protein is expressed and purified, it can be specifically labeled with Azido-PEG12-t-butyl ester via a copper(I)-catalyzed click reaction. This reaction is highly efficient, selective, and biocompatible, proceeding smoothly in aqueous buffers to form a stable triazole linkage. broadpharm.com This approach yields a precisely defined PEGylated protein, with the PEG chain attached only at the engineered site, thus avoiding the heterogeneity and potential loss of activity associated with random labeling methods. nih.gov

Component Role Example
Engineered Protein Provides a specific reaction siteHuman superoxide (B77818) dismutase-1 (SOD) with an incorporated alkyne-NNAA
PEG Linker Adds PEG chain for desired propertiesAzido-PEG12-t-butyl ester
Catalyst Facilitates the cycloaddition reactionCopper(I), often generated in situ from CuSO₄ and a reducing agent
Ligand Stabilizes the copper(I) catalystTris(benzyltriazolylmethyl)amine (TBTA)
Reaction Forms a stable covalent bondCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While site-specific methods are preferred for therapeutic applications, random labeling can be a straightforward and effective strategy for applications like protein immobilization. Azido-PEG12-t-butyl ester can be adapted for random labeling of proteins on surface-accessible primary amines, primarily the ε-amino group of lysine (B10760008) residues.

This process involves a two-step approach:

Deprotection and Activation: The t-butyl ester group on Azido-PEG12-t-butyl ester is first removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid (Azido-PEG12-acid). This carboxylic acid is then activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. broadpharm.com

Conjugation: The resulting Azido-PEG12-NHS ester is then reacted with the target protein. The NHS ester efficiently couples with the primary amine groups on the protein surface, forming stable amide bonds. This results in a protein that is randomly decorated with multiple Azido-PEG12 linkers.

The azide (B81097) groups introduced onto the protein surface can then be used for subsequent modifications. A key application is the immobilization of the protein onto a surface functionalized with alkyne groups (e.g., an alkyne-coated glass slide or microplate). The reaction between the protein's surface azides and the surface's alkynes via click chemistry provides a stable and oriented attachment, which is beneficial for developing diagnostic assays and biosensors.

The covalent attachment of PEG chains, or PEGylation, can significantly alter the physicochemical properties of a protein. The PEG12 chain, although relatively short, can still impart noticeable effects on protein stability and activity. The outcomes of PEGylation are highly dependent on the protein itself and the specific site of PEG attachment. nih.gov

PEGylation generally increases the hydrodynamic volume of a protein, which can shield it from proteolytic enzymes, thereby increasing its stability against degradation. byu.edu Furthermore, the hydrophilic nature of the PEG chain can help to maintain protein solubility and reduce aggregation. nih.gov The impact on conformational stability, often measured by the midpoint of thermal unfolding (Tₘ) using differential scanning calorimetry, can vary. Studies have reported that PEGylation can lead to increases, decreases, or no change in thermal stability. nih.govresearchgate.net An increase in stability is often attributed to the PEG chain's ability to structure water at the protein surface and reduce unfavorable interactions. byu.edu

However, PEGylation can also negatively impact a protein's biological activity. If the PEG chain is attached at or near an active site or a binding interface, it can cause steric hindrance, preventing the protein from interacting with its substrate or binding partner. This highlights the importance of site-specific conjugation to place the PEG chain at a location where it does not interfere with the protein's function. nih.gov

Property Potential Impact of PEGylation Rationale
Proteolytic Resistance IncreasedSteric shielding by the PEG chain hinders access by proteases. byu.edu
Thermal Stability Increased, decreased, or no changeDependent on PEG attachment site and its effect on protein surface solvation and conformation. nih.govresearchgate.net
Aggregation DecreasedThe hydrophilic PEG chain can mask hydrophobic patches and improve overall solubility.
Biological Activity Often decreased (if random)Steric hindrance near active or binding sites can block substrate/partner interactions.

Peptide Modification and Immobilization

Similar to proteins, peptides can be precisely modified using Azido-PEG12-t-butyl ester to enhance their properties for research and diagnostic applications.

The synthesis of well-defined peptide-PEG conjugates is readily achieved using a combination of solid-phase peptide synthesis (SPPS) and click chemistry. During SPPS, an amino acid containing an alkyne side chain is incorporated at a specific position in the peptide sequence.

After the peptide is synthesized, cleaved from the resin, and purified, it is reacted with Azido-PEG12-t-butyl ester in solution. The CuAAC reaction selectively and efficiently couples the PEG linker to the alkyne-modified peptide. reading.ac.uk The resulting peptide-PEG conjugate can be purified to homogeneity.

These conjugates are valuable for several reasons. The PEG12 linker can significantly improve the aqueous solubility of hydrophobic peptides, making them easier to handle and study in biological assays. peptide.com For therapeutic peptides, PEGylation can increase stability against enzymatic degradation, a common challenge in peptide-based drug development. reading.ac.uk The defined structure of these conjugates makes them suitable for detailed structural and functional studies, where the precise location of the modification is known.

Peptide arrays are powerful tools for high-throughput screening of protein-peptide interactions, enzyme substrates, and antibody epitopes. The immobilization of peptides onto a surface is a critical step in array fabrication, and the orientation and accessibility of the peptides are key to array performance.

Azido-PEG12-t-butyl ester is an excellent tool for constructing peptide arrays. In one common strategy, a solid support (e.g., a glass slide) is functionalized with alkyne groups. Separately, peptides are synthesized with a terminal azide group. These azide-peptides can then be "clicked" onto the alkyne-functionalized surface.

Alternatively, Azido-PEG12-t-butyl ester can be used to create a spacer on the surface. The linker's t-butyl ester is deprotected to a carboxylic acid, which is then used to anchor the linker to an amine-functionalized surface. This results in a surface coated with azide-terminated PEG12 chains. Alkyne-modified peptides can then be attached to this surface via click chemistry. nih.gov The PEG12 chain acts as a flexible spacer, lifting the peptide away from the surface. This spacer minimizes steric hindrance and non-specific binding, making the peptide more accessible for interaction with proteins in a sample solution and improving the signal-to-noise ratio of the assay. nih.gov

Nucleic Acid Functionalization and Probe Development

The precise modification of nucleic acids is fundamental for the development of diagnostic probes and therapeutic agents. Azido-PEG12-t-butyl ester offers a valuable tool for the site-specific labeling and engineering of DNA and RNA molecules.

Click chemistry has become a preferred method for the labeling of oligonucleotides due to its high efficiency, specificity, and biocompatibility. nih.gov This strategy typically involves the introduction of an alkyne group into the oligonucleotide during solid-phase synthesis. The alkyne-modified oligonucleotide is then reacted with an azide-containing molecule, such as Azido-PEG12-t-butyl ester, which can be conjugated to a reporter molecule like a fluorescent dye or a quencher.

The general workflow for labeling an alkyne-modified oligonucleotide with a fluorescent probe using an azide-PEG linker is as follows:

Synthesis of Alkyne-Modified Oligonucleotide: An alkyne phosphoramidite (B1245037) is incorporated at the desired position (5', 3', or internally) of the oligonucleotide during automated solid-phase synthesis.

Conjugation with Azido-PEG12-t-butyl ester: The azide group of Azido-PEG12-t-butyl ester is reacted with the alkyne-modified oligonucleotide via a Cu(I)-catalyzed or strain-promoted cycloaddition reaction.

Deprotection of the t-butyl ester: The t-butyl protecting group on the PEG linker is removed using acidic conditions to expose the carboxylic acid.

Coupling of a Reporter Molecule: An amine-functionalized reporter molecule (e.g., a fluorescent dye) is coupled to the newly exposed carboxylic acid using standard carbodiimide chemistry (e.g., EDC/NHS).

This approach allows for the creation of highly pure and well-defined hybridization probes for various applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarray analysis. The PEG12 spacer serves to distance the reporter molecule from the oligonucleotide, which can help to minimize any potential interference with hybridization.

Parameter Description
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Alkyne-modified oligonucleotide and Azido-PEG12-t-butyl ester-reporter conjugate
Key Functional Groups Azide (-N3) and Terminal Alkyne (C≡CH)
Product Stable 1,2,3-triazole linkage
Advantages High efficiency, biocompatibility, and modularity

The CRISPR/Cas9 system has revolutionized the field of gene editing, and the chemical modification of its components, particularly the guide RNA (gRNA), is an active area of research to enhance its efficacy and specificity. trilinkbiotech.commdpi.com While direct research articles detailing the use of Azido-PEG12-t-butyl ester for this specific purpose are not abundant, the principles of click chemistry allow for its potential application in this area.

The gRNA could be synthesized with an alkyne modification at a specific, non-critical position. Azido-PEG12-t-butyl ester could then be used to attach various functional molecules to the gRNA. After deprotection of the t-butyl ester, molecules such as delivery-enhancing moieties (e.g., cell-penetrating peptides), imaging agents, or other effector domains could be conjugated to the gRNA. Such modifications could potentially improve the delivery of the CRISPR/Cas9 machinery into cells, allow for tracking of the gRNA, or enable more complex gene editing strategies.

Potential Modification Strategy Purpose
Conjugation of a cell-penetrating peptide Enhance cellular uptake of the gRNA/Cas9 complex.
Attachment of a fluorescent dye Allow for visualization and tracking of the gRNA within the cell.
Coupling of a nuclear localization signal Facilitate the transport of the gRNA/Cas9 complex into the nucleus.

Glycoconjugation and Carbohydrate-Based Assemblies

Glycans play crucial roles in a myriad of biological processes, from cell recognition to pathogen binding. The study of these interactions often requires the use of well-defined glycoconjugates.

The immobilization of glycans onto surfaces is essential for the development of glycan arrays and biosensors used to study carbohydrate-protein interactions. nih.govmdpi.com Click chemistry provides a robust method for the covalent attachment of carbohydrates to various surfaces.

A common strategy involves the functionalization of a surface (e.g., a glass slide or a gold sensor chip) with alkyne groups. Azido-functionalized sugars can then be "clicked" onto the surface. While many strategies involve the direct synthesis of azido-sugars, Azido-PEG12-t-butyl ester can be used as a linker to attach unmodified sugars to an amine-reactive surface.

Surface Preparation: A surface is functionalized with amine-reactive groups (e.g., NHS esters).

Linker Attachment: The deprotected carboxylic acid of Azido-PEG12-acid (the deprotected form of the title compound) is reacted with the amine-functionalized surface.

Glycan Immobilization: An alkyne-modified glycan is then attached to the azide-functionalized surface via click chemistry.

This method allows for the controlled orientation and density of glycans on a surface, which is critical for obtaining reliable data in glycan-binding assays. The hydrophilic PEG spacer helps to extend the glycan away from the surface, making it more accessible for binding to proteins.

Many biologically relevant carbohydrate-protein interactions are characterized by low affinity but high avidity, which is achieved through multivalent presentation of the carbohydrate ligands. The construction of synthetic multivalent glycoconjugates is therefore a key strategy for studying and interfering with these interactions.

Azido-PEG12-t-butyl ester can be employed in the synthesis of multivalent glycoconjugates. A central scaffold molecule can be functionalized with multiple alkyne groups. Azido-PEG12-t-butyl ester can be conjugated to a carbohydrate of interest, and the resulting azido-glycan-PEG conjugate can then be "clicked" onto the alkyne-functionalized scaffold. The number of carbohydrate units can be precisely controlled by the number of alkyne sites on the scaffold. The t-butyl ester can be deprotected to introduce another point of functionality if desired. These multivalent constructs can then be used in receptor binding studies to investigate the effects of glycan density and presentation on binding affinity and specificity.

Lipid and Membrane Component Modification

The functionalization of lipids and liposomes is of great interest for drug delivery and the study of membrane biology. A study by PEGylation and Surface Functionalization of Liposomes Containing Drug Nanocrystals for Cell-targeted Delivery has demonstrated the successful preparation of PEGylated azide-functionalized liposomes. monash.edu This was achieved by incorporating a lipid with a PEG spacer and a terminal azide group into the liposome (B1194612) bilayer.

While this study did not specifically use Azido-PEG12-t-butyl ester, the principles are directly applicable. A lipid with a primary amine head group (e.g., phosphatidylethanolamine) could be reacted with the deprotected carboxylic acid of Azido-PEG12-acid. The resulting azide-functionalized lipid could then be incorporated into a liposome formulation.

These azide-functionalized liposomes present a versatile platform for further modification. For example, a targeting ligand (e.g., an antibody fragment or a peptide) functionalized with a strained alkyne (like DBCO) could be attached to the liposome surface via a copper-free click reaction. This allows for the creation of targeted drug delivery vehicles that can specifically bind to and be internalized by cancer cells or other target cells. The PEG12 spacer would serve to present the targeting ligand in a sterically accessible manner on the liposome surface.

Component Function
Liposome Drug delivery vehicle
Azide-functionalized lipid Provides a reactive handle on the liposome surface
Alkyne-modified targeting ligand Directs the liposome to specific cells or tissues
Click Chemistry Covalently attaches the targeting ligand to the liposome

Preparation of PEGylated Lipids for Vesicle Engineering

The engineering of vesicles, such as liposomes, for applications like targeted drug delivery often involves modifying their surface with PEG chains, a process known as PEGylation. This modification can improve the vesicle's stability and circulation time in vivo. Azido-PEG12-t-butyl ester is instrumental in creating the functionalized PEG-lipid conjugates required for this process.

The primary strategy for synthesizing these PEGylated lipids involves the "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govmagtech.com.cn In this approach, a lipid molecule, commonly a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), is first modified to contain an alkyne group. This alkyne-functionalized lipid is then reacted with Azido-PEG12-t-butyl ester. The azide group on the PEG linker reacts with the alkyne group on the lipid to form a stable triazole linkage, covalently attaching the PEG chain to the lipid headgroup. broadpharm.com The SPAAC reaction is particularly advantageous for biological applications as it avoids the use of potentially toxic copper catalysts. magtech.com.cnacs.org

Once the Azido-PEG12-lipid conjugate is synthesized and purified, it can be incorporated into liposomes using several established methods:

Pre-insertion Method: The PEGylated lipid is mixed with the primary structural lipids (e.g., phospholipids (B1166683) and cholesterol) in an organic solvent before the formation of the lipid film. nih.gov Subsequent hydration of this film results in the spontaneous self-assembly of vesicles with the PEG-lipid integrated into both the inner and outer leaflets of the bilayer. nih.gov

Post-insertion Method: Pre-formed liposomes are incubated with a solution containing micelles of the PEGylated lipid. nih.govnih.gov The PEG-lipid molecules spontaneously transfer from the micelles and insert into the outer leaflet of the liposomal bilayer. nih.gov This method is advantageous as it ensures the functional azide groups are displayed exclusively on the vesicle's exterior surface, making them accessible for further conjugation. nih.gov Microfluidic techniques can also be employed for a more controlled and scalable post-insertion process. nii.ac.jp

The result of these methods is an engineered vesicle with a hydrated layer of PEG chains on its surface, terminating in a reactive azide group. This surface functionality is then available for the attachment of targeting ligands or other molecules.

Table 1: Methods for Preparation of Azide-Functionalized Vesicles

Method Description Key Advantages
Pre-insertion The Azido-PEG-lipid conjugate is mixed with other lipids prior to vesicle formation (e.g., during thin-film hydration). Simple, one-step formulation process.
Post-insertion Azido-PEG-lipid micelles are incubated with pre-formed vesicles, allowing the conjugate to insert into the outer leaflet. nih.govuc.pt Ensures functional azide groups are oriented on the exterior surface; can be performed after drug loading. nih.gov
Microfluidics Utilizes microfluidic devices for the controlled mixing of lipid components or for post-insertion, enabling precise control over vesicle size and properties. nii.ac.jp High reproducibility; scalable production; precise control over particle size. nii.ac.jp

Integration into Model Membrane Systems for Biophysical Investigations

The vesicles engineered with Azido-PEG12-lipid conjugates serve as excellent model membrane systems for a variety of biophysical investigations. These functionalized liposomes mimic the surface of cells and can be used to study membrane dynamics, protein interactions, and cellular targeting mechanisms. nih.gov

The key feature of these model systems is the presence of the terminal azide group on the distal end of the PEG chain, which acts as a versatile chemical "handle" for surface functionalization. axispharm.com Using click chemistry, researchers can covalently attach a wide range of molecules to the liposome surface in a highly specific manner. nih.govbiochempeg.com For example, alkyne-modified targeting peptides, antibodies, fluorescent dyes, or drugs can be conjugated to the azide-functionalized surface. acs.orgnih.govresearchgate.net

This precise control over surface chemistry enables detailed biophysical studies:

Membrane Stability and Dynamics: Techniques like Dynamic Light Scattering (DLS) can be used to measure the size, polydispersity, and zeta potential of the functionalized vesicles, providing insights into how surface modifications affect colloidal stability. Molecular dynamics simulations and Langmuir monolayer studies can probe how the PEGylated lipids interact with the membrane and surrounding ions, influencing properties like membrane fluidity and lipid packing. tue.nlacs.org

Protein Adsorption: The PEG layer is known to reduce non-specific protein adsorption, a key factor in extending the circulation time of liposomes in vivo. Surface Plasmon Resonance (SPR) can be used to quantify the adsorption of proteins like bovine serum albumin onto the PEGylated model membranes, confirming the "stealth" properties conferred by the PEG chains. nih.gov

Targeted Interactions: By attaching specific targeting ligands (e.g., peptides or antibodies) to the azide groups, researchers can investigate the interaction of these vesicles with cells expressing the corresponding receptors. nih.gov Flow cytometry and fluorescence microscopy are powerful tools to visualize and quantify the binding and uptake of these targeted liposomes by cells, providing data on the efficacy of the targeting strategy. researchgate.net

Membrane Fusion: The influence of specific lipid compositions and PEGylation on membrane fusion processes can be studied. nih.gov By labeling vesicle components, fusion events between model membranes or with cellular membranes can be monitored to understand the underlying biophysical mechanisms.

Table 2: Biophysical Techniques for Characterizing Functionalized Model Membranes

Technique Parameter Measured Application in Vesicle Analysis
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI), Zeta Potential Assesses vesicle size distribution, homogeneity, and surface charge, which relate to stability. mdpi.com
Surface Plasmon Resonance (SPR) Binding kinetics and affinity, protein adsorption Quantifies the interaction of vesicles with surfaces and the extent of non-specific protein binding to the PEG layer. nih.gov
Flow Cytometry Fluorescence intensity of cell populations Measures the binding and internalization of fluorescently-labeled, targeted vesicles into specific cell lines. researchgate.net
Fluorescence Microscopy Visualization of labeled components Provides direct visual evidence of vesicle interaction with cells, including binding to the cell membrane and cellular uptake. amazonaws.com
Quartz Crystal Microbalance with Dissipation (QCM-D) Mass adsorption, viscoelastic properties Studies the adhesion and structural changes of liposomes on sensor surfaces, mimicking interactions with biological interfaces. mdpi.com

Polymer Science and Advanced Materials Applications of Azido Peg12 T Butyl Ester

Controlled Polymer Synthesis via Click Chemistry

The versatility of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of well-defined polymers. Azido-functionalized polyethylene (B3416737) glycol (PEG) derivatives are key building blocks in this area due to the biocompatibility and hydrophilicity of the PEG chain. "Azido-PEG12-t-butyl ester," with its terminal azide (B81097) group, is a prime candidate for these reactions, allowing for its conjugation to alkyne-functionalized molecules and polymers. The t-butyl ester group offers a protected carboxylic acid functionality that can be deprotected post-polymerization for further modification.

Preparation of Block and Graft Copolymers with Tailored Architectures

In principle, "Azido-PEG12-t-butyl ester" can be readily employed in the synthesis of both block and graft copolymers.

Block Copolymers: An alkyne-terminated polymer (e.g., polystyrene, poly(methyl methacrylate)) can be reacted with "Azido-PEG12-t-butyl ester" via CuAAC to form a well-defined A-B diblock copolymer. The efficiency of the click reaction ensures high coupling yields, leading to polymers with low polydispersity. The resulting amphiphilic block copolymers, comprising a hydrophobic polymer block and a hydrophilic PEG block, are of significant interest for self-assembly studies.

Graft Copolymers: A polymer backbone containing multiple alkyne pendant groups can be reacted with an excess of "Azido-PEG12-t-butyl ester" to create a graft copolymer with a dense brush-like architecture. The spacing and length of the PEG grafts can be controlled by the design of the polymer backbone.

While the methodology is well-established, specific examples and characterization data for block and graft copolymers synthesized using "Azido-PEG12-t-butyl ester" are not presently available in published research.

Synthesis of Star and Dendritic Polymeric Structures

The synthesis of more complex architectures such as star and dendritic polymers can also be envisioned using "Azido-PEG12-t-butyl ester."

Star Polymers: A multi-alkyne functionalized core molecule can serve as a scaffold for the attachment of multiple "Azido-PEG12-t-butyl ester" arms. The number of arms in the resulting star polymer is dictated by the functionality of the core.

Dendritic Polymers: In a convergent approach, "Azido-PEG12-t-butyl ester" could be attached to the periphery of a pre-synthesized dendritic core bearing terminal alkyne groups. Alternatively, in a divergent approach, an alkyne-functionalized initiator could be used to grow dendritic arms, followed by the attachment of the azido-PEG linker. Research on the synthesis of PEG-dendritic block copolymers has been reported using generic azido-PEG molecules, demonstrating the feasibility of this approach.

Hydrogel Formation and Engineering

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Click chemistry has emerged as a powerful tool for the formation of hydrogels with well-defined network structures.

Click Chemistry-Mediated Hydrogel Cross-linking for Defined Network Structures

Hydrogels can be formed by reacting multi-armed, alkyne-functionalized crosslinkers with "Azido-PEG12-t-butyl ester" or, more commonly, a di-azido PEG derivative. The high efficiency and orthogonality of the click reaction allow for the formation of hydrogels under mild conditions, which is particularly advantageous for the encapsulation of sensitive biological molecules. However, no studies have been identified that specifically utilize "Azido-PEG12-t-butyl ester" for this purpose.

Design of Stimuli-Responsive Hydrogels for Controlled Release Studies (excluding drug delivery)

Stimuli-responsive hydrogels can undergo a change in their properties in response to external stimuli such as temperature, pH, or light. The t-butyl ester group in "Azido-PEG12-t-butyl ester" could potentially be exploited to create pH-responsive hydrogels. Under acidic conditions, the t-butyl ester can be cleaved to reveal a carboxylic acid. This transformation would alter the charge and hydrophilicity of the hydrogel network, potentially leading to changes in swelling behavior and the controlled release of entrapped, non-therapeutic agents. This concept remains theoretical as no specific research has been published on this application for "Azido-PEG12-t-butyl ester."

Fabrication of Porous Hydrogel Scaffolds for Cell Culture and Tissue Engineering Applications

Porous hydrogel scaffolds are essential for many tissue engineering applications as they facilitate nutrient and waste transport and support cell infiltration and growth. Various techniques, such as porogen leaching, gas foaming, and cryogelation, can be combined with click chemistry cross-linking to create porous PEG hydrogels. While the general methodology is well-established for creating porous scaffolds for cell culture, there is no specific literature detailing the use of "Azido-PEG12-t-butyl ester" in the fabrication of such scaffolds.

Polymer Brush Development and Surface Grafting

Polymer brushes, which consist of polymer chains densely grafted to a surface, are of significant interest for their ability to control surface properties. The synthesis of well-defined polymer brushes often relies on surface-initiated polymerization techniques.

Azido-PEG12-t-butyl ester can be instrumental in the fabrication of polymer brushes through a "grafting-to" approach. In this method, the azide terminus of the molecule can be utilized for covalent attachment to a surface that has been functionalized with a complementary reactive group, such as an alkyne, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".

Alternatively, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used to anchor the molecule to a surface functionalized with amine groups through amide bond formation. Once the Azido-PEG12-t-butyl ester is immobilized on a surface, the remaining terminal group (either the azide or the deprotected carboxylic acid) can be chemically modified to introduce an initiator for a surface-initiated polymerization technique, such as atom transfer radical polymerization (ATRP). For instance, the azide group can be reduced to an amine, which can then be reacted with an ATRP initiator precursor like α-bromoisobutyryl bromide.

Polymerization TechniqueRole of Azido-PEG12-t-butyl esterResulting Polymer Brush
Surface-Initiated ATRPAnchoring molecule for initiator immobilizationHigh-density, controlled molecular weight polymer brushes
"Grafting-to" via Click ChemistryPolymer chain with terminal azide for surface attachmentModerate density polymer brushes

Biofouling, the non-specific adsorption of proteins and adhesion of cells to surfaces, is a major challenge in biomedical and marine applications. PEGylation, the grafting of polyethylene glycol chains to a surface, is a widely employed strategy to create bio-inert, anti-fouling surfaces. The hydrophilic and flexible nature of the PEG chains forms a hydrated layer that sterically hinders the approach of biomolecules.

Azido-PEG12-t-butyl ester is an ideal candidate for surface PEGylation. The azide or the deprotected carboxylate can be used to covalently attach the PEG linker to a variety of substrates. The twelve ethylene (B1197577) glycol repeat units provide a sufficient chain length to effectively repel protein adsorption. Research on similar short-chain PEG linkers has demonstrated a significant reduction in protein adsorption on modified surfaces.

Below is a representative data table illustrating the expected anti-fouling performance of surfaces modified with Azido-PEG12-t-butyl ester compared to an unmodified surface.

SurfaceContact Angle (Water)Fibrinogen Adsorption (ng/cm²)
Unmodified Silicon Wafer70°350
Azido-PEG12-t-butyl ester Modified Silicon Wafer35°25

Modification of Advanced Polymeric Nanostructures

The surface properties of polymeric nanostructures, such as nanoparticles and films, play a crucial role in their performance in various applications, from drug delivery to coatings.

Polymer nanoparticles often suffer from aggregation in biological media or high ionic strength solutions. Surface modification with hydrophilic polymers like PEG is a common strategy to enhance their colloidal stability. The PEG chains provide a steric barrier that prevents the nanoparticles from coming into close contact and aggregating.

Azido-PEG12-t-butyl ester can be used to functionalize pre-formed polymer nanoparticles that have complementary reactive groups on their surface. For example, nanoparticles synthesized to have alkyne groups on their surface can be readily functionalized with Azido-PEG12-t-butyl ester via click chemistry. The presence of the PEG chains on the nanoparticle surface is expected to increase their hydrodynamic diameter and reduce their zeta potential, both of which are indicators of enhanced colloidal stability.

The following table shows hypothetical data on the effect of functionalization with Azido-PEG12-t-butyl ester on the properties of polystyrene nanoparticles.

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Stability in 150 mM NaCl
Unmodified Polystyrene Nanoparticles100-40Aggregation observed
PEGylated Polystyrene Nanoparticles125-15Stable for > 24 hours

The surface properties of polymer films and coatings, such as wettability and adhesion, are critical for their performance. Azido-PEG12-t-butyl ester can be employed to precisely control the surface chemistry of these materials. By grafting this molecule onto a polymer film, the surface can be rendered more hydrophilic, which can be beneficial for applications requiring improved wettability or anti-fogging properties.

The azide group allows for covalent attachment to polymer films containing alkyne or other reactive groups. The density of the grafted PEG chains can be controlled by the reaction conditions, allowing for fine-tuning of the surface energy. The change in surface properties can be quantified by measuring the water contact angle. A decrease in the water contact angle indicates an increase in the hydrophilicity of the surface.

This representative table illustrates the expected change in surface properties of a poly(methyl methacrylate) (PMMA) film after modification with Azido-PEG12-t-butyl ester.

Polymer FilmWater Contact AngleSurface Energy (mN/m)
Unmodified PMMA72°41
Azido-PEG12-t-butyl ester Modified PMMA45°58

Nanotechnology and Surface Engineering Applications of Azido Peg12 T Butyl Ester

Biosurface Engineering and Passivation

The performance of many biomedical devices, such as biosensors and implants, is critically dependent on the nature of their surface. Unwanted interactions, particularly the non-specific adsorption of proteins and cells, can severely compromise device function. PEGylation, the process of attaching PEG chains to a surface, is a gold-standard technique for creating bio-inert, "non-fouling" surfaces.

In biosensing, non-specific adsorption (NSA) of proteins and other biomolecules from complex samples (like blood serum) is a major cause of background noise, which reduces the sensitivity and reliability of the assay. nih.gov Creating a surface that resists NSA is therefore crucial.

Surfaces can be coated with a dense layer of PEG chains, often referred to as a "PEG brush," to prevent this fouling. mdpi.com The hydrophilic and flexible PEG chains create a steric barrier and a tightly associated layer of water molecules that repels approaching proteins. researchgate.net Azido-PEG12-t-butyl ester, as part of a linker with a suitable surface anchor (e.g., thiol for gold, silane for glass/oxides), can be used to form such a layer.

The key advantage of using an azide-terminated PEG linker is that it combines passivation with specific functionality. After creating the anti-fouling PEG background, the terminal azide (B81097) groups provide a means to covalently and specifically immobilize alkyne-modified bioreceptors (e.g., antibodies, DNA probes) via click chemistry. nih.gov This ensures that the capture molecules are oriented away from the surface while the surrounding area remains resistant to non-specific binding, leading to a high signal-to-noise ratio. rsc.org

Surface PropertyBefore PEGylationAfter PEGylation with Azido-PEG Linker
Protein Adsorption HighSignificantly Reduced
Surface Hydrophilicity VariableIncreased
Bioreceptor Attachment Physisorption (unstable)Covalent via Click Chemistry (stable, specific)
Biosensor Background Signal HighLow

When a material is implanted in the body, its surface is immediately exposed to biological fluids, leading to protein adsorption. This initial event triggers a cascade of biological responses, including the foreign body response, which can lead to inflammation and encapsulation of the implant, ultimately causing device failure.

Surface modification with PEG is a widely used strategy to improve the biocompatibility of implantable materials. researchgate.netsigmaaldrich.com By creating a hydrophilic, sterically hindering layer, PEGylation can effectively "hide" the implant surface from the immune system, reducing protein adsorption and subsequent cellular attachment. nih.gov This passivation enhances the long-term performance and safety of the implant.

Click chemistry offers a robust and versatile method for grafting PEG chains onto implant surfaces. nih.gov A material, such as a titanium alloy or a polymeric scaffold, can be pre-functionalized to bear alkyne groups on its surface. Subsequent reaction with Azido-PEG12-t-butyl ester allows for the dense and covalent attachment of the PEG chains. The tert-butyl ester group could then be deprotected to reveal a carboxylic acid, providing a site for further modification if needed. This approach provides a modular and efficient way to create biocompatible coatings on a wide variety of materials used in medical implants.

Development of Microfluidic Devices and Biochips

Azido-PEG12-t-butyl ester is a heterobifunctional molecule that plays a significant role in the surface functionalization of microfluidic devices and biochips. Its unique structure, featuring a terminal azide group, a flexible polyethylene (B3416737) glycol (PEG) linker of 12 ethylene (B1197577) glycol units, and a tert-butyl ester protective group, allows for precise engineering of surface properties. The azide group facilitates covalent immobilization onto surfaces or conjugation to biomolecules via "click chemistry," a set of biocompatible and highly efficient reactions. The PEG linker imparts hydrophilicity and resistance to non-specific protein adsorption, a critical feature for maintaining the performance of bioanalytical devices. The tert-butyl ester group provides a protected carboxylic acid functionality that can be deprotected under acidic conditions for further chemical modifications.

Surface Patterning for Directed Cell Adhesion and Growth Studies

The ability to control the spatial arrangement of cells on a substrate is crucial for fundamental studies in cell biology and for the development of tissue engineering scaffolds. Azido-PEG12-t-butyl ester can be employed in surface patterning techniques to create defined regions that either promote or resist cell adhesion. One common approach is microcontact printing, where a patterned stamp is used to transfer molecules onto a surface.

In a typical workflow, a substrate, such as glass or silicon, is first modified with a molecule that can react with the azide group of Azido-PEG12-t-butyl ester, for instance, a molecule containing a terminal alkyne. By stamping an "ink" of Azido-PEG12-t-butyl ester onto the alkyne-functionalized surface, a patterned monolayer of the PEG derivative is formed. The PEGylated regions will resist the adhesion of cells due to the protein-repellent nature of the PEG chains. The surrounding unmodified or differently functionalized areas can then be backfilled with cell-adhesive molecules, such as fibronectin or vitronectin, to guide cell attachment and growth in a spatially controlled manner.

Alternatively, the tert-butyl ester group on the patterned Azido-PEG12-t-butyl ester can be selectively deprotected to reveal a carboxylic acid. This carboxylic acid can then be used to immobilize cell-adhesive peptides containing a free amine group, such as the Arg-Gly-Asp (RGD) sequence, using standard carbodiimide (B86325) coupling chemistry. This allows for the creation of high-resolution patterns of bioactive ligands for studying cell adhesion, migration, and differentiation.

FeatureDescriptionRelevance to Directed Cell Adhesion
Azide Group Enables covalent attachment to alkyne-functionalized surfaces via click chemistry.Provides a stable and specific method for patterning the molecule.
PEG12 Linker A 12-unit polyethylene glycol chain that is hydrophilic and protein-repellent.Prevents non-specific cell adhesion in designated areas.
t-Butyl Ester A protecting group for a carboxylic acid.Allows for selective deprotection and subsequent immobilization of bioactive molecules.

Fabrication of Capture Surfaces for Biomolecular Analysis

In the realm of biochips and microfluidic-based diagnostics, the creation of surfaces that can specifically capture target biomolecules from a complex sample is of paramount importance. Azido-PEG12-t-butyl ester serves as a valuable tool for the fabrication of such capture surfaces. The azide group allows for the covalent attachment of the molecule to a suitably functionalized biochip surface, for example, one coated with a polymer containing alkyne groups.

Once the Azido-PEG12-t-butyl ester is immobilized, the tert-butyl ester protecting group can be removed to expose the carboxylic acid. This acid functionality then becomes the anchor point for the attachment of capture probes, such as antibodies, aptamers, or single-stranded DNA, which have a free amine group. The long, flexible PEG linker ensures that the immobilized capture probes are extended into the solution, enhancing their accessibility to target molecules and minimizing steric hindrance. This, in turn, can lead to improved capture efficiency and sensitivity of the bioanalytical device.

The protein-repellent nature of the PEG backbone is also critical in this application, as it minimizes the non-specific binding of other proteins present in the biological sample, thereby reducing background noise and improving the signal-to-noise ratio of the assay.

Integration in Diagnostic Probe Development (excluding clinical diagnostics)

The unique chemical handles of Azido-PEG12-t-butyl ester make it a versatile linker for the development of sophisticated probes for preclinical research and molecular imaging.

Radiolabeling Strategies for Preclinical Imaging Research

In preclinical research, radiolabeled molecules are used to study biological processes in vivo using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Azido-PEG12-t-butyl ester can be incorporated as a linker to attach a radiolabel to a targeting moiety, such as a peptide or a small molecule, that is specific for a particular biological target.

For instance, a chelating agent capable of sequestering a radionuclide (e.g., DOTA for Gallium-68 or Lutetium-177) can be modified to contain an alkyne group. This alkyne-functionalized chelator can then be conjugated to an azide-bearing targeting molecule that has been synthesized using Azido-PEG12-t-butyl ester as a precursor. The PEG linker in this construct can improve the pharmacokinetic properties of the resulting radiotracer, such as increasing its solubility and circulation time in the body.

The general strategy would involve:

Synthesis of a targeting molecule functionalized with an azide group, potentially derived from an amino-functionalized precursor reacted with an activated form of Azido-PEG12-acid (the deprotected form of the ester).

Conjugation of this azide-functionalized targeting molecule to an alkyne-containing chelator via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

Chelation of the desired radionuclide to the chelator.

Purification of the final radiolabeled probe for use in preclinical imaging studies.

ComponentFunctionExample
Azido-PEG12-t-butyl ester Provides the azide for click chemistry and the PEG linker.Incorporated into a targeting peptide.
Alkyne-functionalized Chelator Binds the radionuclide.Alkyne-DOTA
Radionuclide Emits radiation for detection by PET or SPECT.Gallium-68, Lutetium-177
Targeting Moiety Binds to a specific biological target.A peptide that binds to a cancer cell receptor.

Fluorescent Probe Conjugation for Cellular and Molecular Imaging (excluding human imaging studies)

Fluorescence microscopy is a powerful tool for visualizing cellular and molecular processes in vitro. Azido-PEG12-t-butyl ester can be used to construct fluorescent probes for these applications. The azide group can be reacted with a fluorescent dye that has been modified to contain a strained alkyne, such as a dibenzocyclooctyne (DBCO), via strain-promoted azide-alkyne cycloaddition (SPAAC). This "copper-free" click chemistry reaction is particularly useful for bioconjugation as it avoids the use of cytotoxic copper catalysts.

A typical application would involve the labeling of a biomolecule of interest, for example, a protein or a nucleic acid, with a fluorescent probe. If the biomolecule can be metabolically or chemically engineered to contain an azide group, it can then be specifically labeled with a fluorescent dye that has been conjugated to an alkyne. Azido-PEG12-t-butyl ester can be used to synthesize a linker between a targeting ligand and a fluorescent reporter.

For example, a small molecule inhibitor that targets a specific enzyme within a cell can be synthesized with an azide handle derived from Azido-PEG12-t-butyl ester. This azide-functionalized inhibitor can then be reacted with an alkyne-modified fluorophore. When this fluorescent probe is introduced to cells, it will bind to its target enzyme, allowing for the visualization of the enzyme's localization and dynamics within the cell using fluorescence microscopy. The PEG linker can enhance the water solubility of the probe and potentially reduce non-specific interactions with other cellular components.

Emerging Research Frontiers and Future Directions for Azido Peg12 T Butyl Ester

Exploration in Chemical Biology Tools and Imaging Probes

The distinct functionalities of Azido-PEG12-t-butyl ester make it an invaluable tool in chemical biology, particularly for the design and synthesis of sophisticated probes for studying and visualizing biological processes. The azide (B81097) group allows for highly specific and efficient conjugation to molecules containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." The PEG linker enhances aqueous solubility and biocompatibility, while the t-butyl ester provides a protected carboxylic acid that can be deprotected under acidic conditions for further functionalization.

Development of Activity-Based Probes for Enzyme Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. Azido-PEG12-t-butyl ester is poised to play a crucial role in the next generation of activity-based probes (ABPs). The general structure of an ABP consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a reporter tag for detection and enrichment, and a linker that connects the two.

The utility of Azido-PEG12-t-butyl ester in this context lies in its ability to act as a versatile linker. Researchers can synthesize ABPs by first coupling a specific enzyme inhibitor or substrate analog (the warhead) to the deprotected carboxyl end of the linker. The terminal azide then serves as a bioorthogonal handle for the subsequent attachment of a reporter tag, such as a fluorophore (e.g., rhodamine or fluorescein) or an affinity tag (e.g., biotin), which has been modified with a corresponding alkyne. This modular approach allows for the late-stage functionalization of probes, enabling the facile generation of a variety of ABPs for different applications from a common azide-containing intermediate. The PEG12 linker, in particular, provides sufficient length and flexibility to minimize steric hindrance between the enzyme and the reporter tag, ensuring efficient labeling.

Probe ComponentFunctionExample Moiety attachable to Azido-PEG12-t-butyl ester
Warhead Covalently modifies the active site of a target enzyme.Fluorophosphonates, acyloxymethyl ketones, vinyl sulfones
Linker Connects the warhead to the reporter tag, providing solubility and spacing.Azido-PEG12-t-butyl ester
Reporter Tag Enables detection, visualization, and/or enrichment of labeled enzymes.Alkyne-modified biotin, alkyne-modified fluorophores (e.g., Cy5)

Molecular Imaging Agent Conjugation for Preclinical Research

Molecular imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are indispensable tools in preclinical research for the non-invasive visualization and quantification of biological processes in vivo. The development of targeted imaging agents is critical for these technologies. Azido-PEG12-t-butyl ester serves as an excellent scaffold for the construction of such agents.

In a typical application, a targeting ligand, such as a peptide, antibody fragment, or small molecule that binds to a specific receptor or biomarker of interest, is conjugated to the linker. The azide group is then used to attach a chelating agent (e.g., DOTA, NOTA) that can stably incorporate a radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga for PET; ¹¹¹In, ⁹⁹ᵐTc for SPECT). The PEG12 spacer is particularly advantageous in this context as it can improve the pharmacokinetic properties of the imaging agent, leading to longer circulation times and enhanced tumor uptake in cancer imaging studies. The increased hydrophilicity imparted by the PEG chain also aids in reducing non-specific binding, thereby improving the signal-to-noise ratio of the image.

Integration into Combinatorial Libraries and High-Throughput Screening Platforms

The principles of combinatorial chemistry and high-throughput screening (HTS) have revolutionized drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. Azido-PEG12-t-butyl ester is an enabling tool for these platforms, facilitating the creation of diverse molecular libraries and their subsequent screening.

Synthesis of Diverse Molecular Conjugates for Target Identification

Target identification is a crucial step in the drug discovery process. One powerful approach is the use of chemical probes to "fish out" binding partners from complex biological mixtures. Azido-PEG12-t-butyl ester can be utilized to generate libraries of such probes. For instance, a library of bioactive small molecules can be systematically functionalized with the Azido-PEG12-linker. The resulting azide-terminated conjugates can then be immobilized on an alkyne-functionalized solid support, such as a microarray or magnetic beads. These affinity matrices can be incubated with cell lysates, and proteins that bind to the immobilized small molecules can be identified by mass spectrometry. This approach allows for the parallel screening of many potential drug-target interactions.

Screening for Novel Ligand-Receptor Interactions

The discovery of novel ligands for receptors of interest is a primary goal of many HTS campaigns. Azido-PEG12-t-butyl ester can be employed to construct libraries of potential ligands for cell-based or biochemical screening assays. For example, a library of peptides or small molecules can be synthesized with a terminal alkyne group. In parallel, a reporter molecule, such as a fluorescent dye or an enzyme, can be conjugated to Azido-PEG12-t-butyl ester. The alkyne-containing library members can then be "clicked" onto the azide-functionalized reporter in a microtiter plate format, generating a library of fluorescently labeled or enzyme-linked potential ligands. This library can then be used in HTS assays to identify compounds that bind to a specific receptor, with the signal from the reporter indicating a binding event.

Screening PlatformRole of Azido-PEG12-t-butyl esterDesired Outcome
Affinity Chromatography Linker to immobilize small molecule libraries on a solid support.Identification of protein targets for bioactive compounds.
Fluorescence-Based HTS Conjugation of a fluorescent reporter to a library of potential ligands.Discovery of novel ligands for a specific receptor.
Enzyme-Linked Assay Conjugation of an enzyme reporter to a library of potential ligands.High-sensitivity detection of ligand-receptor binding.

Advancements in Green Chemistry Methodologies for Azido-PEG12-t-butyl ester Applications

As the chemical industry moves towards more sustainable practices, there is a growing interest in developing "green" methodologies for the synthesis and application of chemical reagents. While specific green chemistry protocols for the synthesis of Azido-PEG12-t-butyl ester are not yet widely published, the principles of green chemistry can be applied to its use.

The click chemistry reactions that utilize the azide functionality of Azido-PEG12-t-butyl ester are themselves considered to be green reactions. They are highly efficient, proceed under mild, often aqueous conditions, and generate minimal byproducts. This is in stark contrast to many traditional bioconjugation methods that require harsh reaction conditions and produce significant waste.

Future research in this area will likely focus on the development of more environmentally friendly methods for the synthesis of the Azido-PEG12-t-butyl ester linker itself. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations, reducing the need for harsh reagents and protecting groups. Additionally, the use of greener solvents, such as supercritical fluids or ionic liquids, in the synthesis and purification of PEG-based linkers is an active area of investigation. The development of catalytic methods that minimize the use of stoichiometric reagents would also represent a significant advancement in the green synthesis of this versatile compound.

Aqueous-Based Reaction Conditions for Enhanced Sustainability

The inherent hydrophilicity of the PEG12 spacer in Azido-PEG12-t-butyl ester makes it highly soluble in aqueous media. broadpharm.com This property is a significant advantage for developing more sustainable chemical processes, as it allows for the use of water as a reaction solvent, reducing the reliance on volatile and often toxic organic solvents. The principles of green chemistry encourage the use of safer solvents, and water is an ideal choice due to its abundance, non-toxicity, and non-flammability.

The primary application of the azide functionality is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), both of which can be performed in aqueous environments. nih.gov The ability to conduct these "click chemistry" reactions in water is crucial for bioconjugation, where the labeled biomolecules are often only stable in aqueous buffers. Research in this area focuses on optimizing reaction conditions in water to maximize efficiency and yield while minimizing the environmental impact. This includes the development of water-soluble ligands for copper catalysts in CuAAC to prevent catalyst precipitation and enhance reaction rates in aqueous solutions.

PropertyImplication for Aqueous ReactionsReference
PEG12 Spacer High water solubility broadpharm.com
Azide Group Compatible with aqueous click chemistry (CuAAC, SPAAC) nih.gov
t-Butyl Ester Generally stable in neutral aqueous conditions researchgate.net

Development of Sustainable Synthetic Routes and Purification Protocols

The development of sustainable synthetic routes for PEG-based linkers like Azido-PEG12-t-butyl ester is an active area of research. Traditional methods for synthesizing PEG derivatives can involve hazardous reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues. For instance, the synthesis of PEG-azides can be achieved by reacting a sulfonylated PEG with sodium azide, a method that can offer high purity and yield. nih.gov Exploring enzymatic processes for the synthesis of PEG derivatives represents an environmentally friendly alternative, potentially offering high selectivity and reducing the need for protecting groups. nih.gov

Purification of PEGylated compounds is another critical aspect where sustainability can be improved. Traditional chromatographic methods often consume large volumes of organic solvents. The development of aqueous biphasic systems (ABS) for the purification of PEGylated proteins and other bioconjugates presents a greener alternative. rsc.org These systems, composed of two immiscible aqueous phases, can selectively partition the desired product, allowing for efficient separation with reduced solvent usage.

Synthetic/Purification StepTraditional MethodSustainable AlternativeReference
PEG Functionalization Use of hazardous reagentsEnzymatic synthesis, use of greener solvents nih.gov
Purification Organic solvent-based chromatographyAqueous Biphasic Systems (ABS) rsc.org

Challenges and Opportunities in Expanding the Scope of Azido-PEG12-t-butyl ester in Interdisciplinary Research

While Azido-PEG12-t-butyl ester is a powerful tool, its application in complex biological environments is not without challenges. Addressing these limitations and exploring synergistic approaches with other technologies will be key to expanding its utility.

Addressing Limitations in Complex Biological Environments and Sample Preparation

The use of Azido-PEG12-t-butyl ester in living systems and complex biological samples presents several challenges. In the context of CuAAC, the copper(I) catalyst can be toxic to cells. aatbio.com Furthermore, copper ions can interact with various biomolecules, potentially leading to off-target effects. researchgate.net While strain-promoted azide-alkyne cycloaddition (SPAAC) circumvents the need for a copper catalyst, the cyclooctyne (B158145) reagents used in this reaction can be large and hydrophobic, which may affect the solubility and biological activity of the resulting conjugate. researchgate.net

The stability of the t-butyl ester protecting group is another important consideration. While generally stable, esterases present in biological systems can hydrolyze the ester bond, leading to the premature release of the carboxylic acid. nih.gov This can be a limitation if the protected form is required for a specific application, but it can also be exploited as a mechanism for controlled release.

ChallengePotential SolutionReference
Copper Catalyst Toxicity (CuAAC) Use of copper-chelating ligands, development of more efficient catalysts to reduce required concentration, or use of SPAAC aatbio.comsigmaaldrich.com
Hydrophobicity of SPAAC Reagents Incorporation of solubilizing moieties into the cyclooctyne structure researchgate.net
Esterase-Mediated Hydrolysis Modification of the ester linkage to increase stability, or leveraging hydrolysis for controlled release nih.gov

Synergistic Approaches with Other Chemical Technologies for Enhanced Functionality

The true potential of Azido-PEG12-t-butyl ester is realized when it is used in combination with other chemical technologies. Its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is a prime example of such a synergistic approach. precisepeg.comaxispharm.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker in molecules like Azido-PEG12-t-butyl ester is crucial for connecting the two ligands of the PROTAC and for modulating the physicochemical properties of the final molecule, such as solubility and cell permeability. precisepeg.comaxispharm.com

The combination of PEGylation and click chemistry offers a powerful platform for drug delivery. mdpi.com PEGylation can improve the pharmacokinetic profile of a drug by increasing its circulation time and reducing its immunogenicity. researchgate.net The azide group allows for the attachment of targeting ligands or imaging agents via click chemistry, enabling the development of multifunctional drug delivery systems that can specifically target diseased cells and tissues. purepeg.com

Combined TechnologyEnhanced FunctionalityApplication ExampleReference
PROTAC Technology Targeted protein degradationDevelopment of novel therapeutics for cancer and other diseases precisepeg.comaxispharm.com
Click Chemistry & Drug Delivery Targeted drug delivery, theranosticsDevelopment of antibody-drug conjugates, targeted nanoparticles mdpi.com

Q & A

Advanced Research Questions

How can Taguchi experimental design optimize reaction conditions for Azido-PEG12-t-butyl ester in complex bioconjugation systems?

Taguchi methods systematically evaluate parameters like temperature, catalyst concentration, and solvent polarity. Steps include:

  • Orthogonal array selection : Test 4–5 factors (e.g., pH, reaction time) at 3–4 levels .
  • Signal-to-noise (S/N) ratio analysis : Prioritize parameters with the highest S/N ratios (e.g., catalyst concentration contributed 77.6% in analogous ester synthesis ).
  • Validation : Confirm optimal conditions via triplicate experiments and ANOVA to assess reproducibility .

What analytical strategies resolve contradictions in reaction yields attributed to Azido-PEG12-t-butyl ester purity?

Discrepancies often arise from batch-to-batch variability or storage-induced degradation. Mitigation strategies:

  • Pre-experiment validation : Use HPLC to confirm purity (>95%) and NMR to detect hydrolyzed byproducts (e.g., free carboxylic acids) .
  • Controlled deprotection : Monitor t-butyl ester hydrolysis via FT-IR (C=O stretch at 1720 cm⁻¹) to ensure consistency .
  • Data normalization : Report yields relative to purity-adjusted starting material concentrations .

How do structural variations in PEG length (e.g., PEG12 vs. PEG6) impact the reactivity of azido-PEG-t-butyl esters?

Comparative studies show:

  • Solubility : Longer PEG chains (PEG12) enhance aqueous solubility but reduce organic phase partitioning .
  • Reaction kinetics : Shorter PEGs (PEG6) exhibit faster diffusion rates in click chemistry, while PEG12 provides steric shielding for controlled conjugation .
  • Application-specific selection : PEG12 is preferred for in vivo applications due to prolonged circulation time .

What are the best practices for integrating Azido-PEG12-t-butyl ester into multi-step PROTAC synthesis?

Key considerations:

  • Orthogonal protection : Use t-butyl esters as temporary protecting groups during E3 ligase ligand conjugation .
  • Sequential click chemistry : First, conjugate the azide to an alkyne-functionalized linker; later deprotect the ester for carboxylic acid coupling .
  • Purification challenges : Employ reverse-phase chromatography to separate PEGylated intermediates .

Q. Methodological Recommendations

  • Synthesis : Use TFP ester intermediates for efficient coupling .
  • Characterization : Combine NMR (¹H and ¹³C) and MALDI-TOF for structural confirmation .
  • Optimization : Apply Taguchi design to minimize experimental runs while maximizing data robustness .

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